N-Methylmesoporphyrin containing copper
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Overview
Description
N-Methylmesoporphyrin containing copper is a synthetic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and electron transfer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylmesoporphyrin containing copper typically involves the metalation of N-Methylmesoporphyrin IX with copper ions. This process can be catalyzed by various methods, including the use of catalytic RNA or DNAzymes. The reaction conditions often include the presence of specific ligands and solvents to facilitate the metalation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale metalation processes using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as affinity chromatography and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N-Methylmesoporphyrin containing copper has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets, such as ferrochelatase. The compound can inhibit the activity of ferrochelatase by binding to its active site, thereby affecting the biosynthesis of heme. This interaction is crucial for understanding the compound’s effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylmesoporphyrin containing copper include:
N-Methylmesoporphyrin IX: A non-metalated analog with similar structural properties.
Copper(II)-5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Another copper-containing porphyrin with distinct chemical properties.
5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetratosylate: A water-soluble porphyrin used in various applications.
Uniqueness
This compound is unique due to its specific metalation with copper ions, which imparts distinct chemical and physical properties. Its ability to interact with G-quadruplex DNA and inhibit ferrochelatase makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C35H39CuN4O4 |
---|---|
Molecular Weight |
643.3 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+) |
InChI |
InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1 |
InChI Key |
CTVHSHALRXJQNK-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+] |
Origin of Product |
United States |
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